molecular formula C21H29N3O4 B3827273 (3aS,6aR)-N-cyclohexyl-3-[2-(4-methoxyphenyl)ethyl]-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide

(3aS,6aR)-N-cyclohexyl-3-[2-(4-methoxyphenyl)ethyl]-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide

Cat. No.: B3827273
M. Wt: 387.5 g/mol
InChI Key: SANIZIKASQIMDJ-RBUKOAKNSA-N
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Description

(3aS,6aR)-N-cyclohexyl-3-[2-(4-methoxyphenyl)ethyl]-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a methoxyphenyl group, and a tetrahydropyrrolo[3,4-d][1,3]oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aR)-N-cyclohexyl-3-[2-(4-methoxyphenyl)ethyl]-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydropyrrolo[3,4-d][1,3]oxazole ring and the subsequent attachment of the cyclohexyl and methoxyphenyl groups. Common reagents used in these reactions include cyclohexylamine, 4-methoxyphenylacetic acid, and various coupling agents. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3aS,6aR)-N-cyclohexyl-3-[2-(4-methoxyphenyl)ethyl]-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts or specific solvents to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(3aS,6aR)-N-cyclohexyl-3-[2-(4-methoxyphenyl)ethyl]-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It may be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3aS,6aR)-N-cyclohexyl-3-[2-(4-methoxyphenyl)ethyl]-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aS,6aR)-N-cyclohexyl-3-[2-(4-methoxyphenyl)ethyl]-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3aS,6aR)-N-cyclohexyl-3-[2-(4-methoxyphenyl)ethyl]-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4/c1-27-17-9-7-15(8-10-17)11-12-24-18-13-23(14-19(18)28-21(24)26)20(25)22-16-5-3-2-4-6-16/h7-10,16,18-19H,2-6,11-14H2,1H3,(H,22,25)/t18-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANIZIKASQIMDJ-RBUKOAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2C3CN(CC3OC2=O)C(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CCN2[C@H]3CN(C[C@H]3OC2=O)C(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aS,6aR)-N-cyclohexyl-3-[2-(4-methoxyphenyl)ethyl]-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
(3aS,6aR)-N-cyclohexyl-3-[2-(4-methoxyphenyl)ethyl]-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
(3aS,6aR)-N-cyclohexyl-3-[2-(4-methoxyphenyl)ethyl]-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(3aS,6aR)-N-cyclohexyl-3-[2-(4-methoxyphenyl)ethyl]-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
(3aS,6aR)-N-cyclohexyl-3-[2-(4-methoxyphenyl)ethyl]-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
(3aS,6aR)-N-cyclohexyl-3-[2-(4-methoxyphenyl)ethyl]-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide

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